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Introduction

N,N-dimethyl-33-hydroxycholenamide (Dmhca) is a synthetic steroidal molecule that has
garnered significant interest in the field of drug discovery. Primarily recognized as a selective
liver X receptor (LXR) agonist, Dmhca plays a pivotal role in the regulation of cholesterol
homeostasis and inflammatory responses. Unlike many other LXR agonists, Dmhca exhibits a
favorable profile by activating the cholesterol efflux pathway with minimal induction of hepatic
lipogenesis, a common undesirable side effect.[1][2] This unique characteristic makes Dmhca
a promising candidate for the development of therapeutics targeting a range of metabolic and
inflammatory diseases, including atherosclerosis, diabetic retinopathy, and neuroinflammation.

[3]14]

This technical guide provides a comprehensive theoretical and experimental investigation of
the molecular structure of Dmhca. It is designed to serve as a resource for researchers,
scientists, and drug development professionals, offering a foundational understanding of the
molecule's properties and the methodologies employed to elucidate its structure and function.
While direct computational studies on Dmhca are not extensively published, this guide outlines
the established theoretical approaches that are critical for a thorough in-silico investigation of
this and similar drug candidates.

Molecular Properties of Dmhca
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A summary of the key molecular properties of Dmhca is presented below, compiled from

various chemical databases. These properties form the basis for both theoretical modeling and

experimental characterization.

Property Value Source
Molecular Formula C26H43NO2 [5]
Molecular Weight 401.6 g/mol [5]
3B)-3-hydroxy-N,N-dimethyl-
IUPAC Name (3p)-3-hy y ) Y [6]
chol-5-en-24-amide
CAS Number 79066-03-8 [6]
C--INVALID-LINK--
[C@H]1ICC[C@@H]2[C@@]1(
SMILES CC[C@H]3[C@H]2CC=C4[C [5]
@ @]3(CC--INVALID-LINK--
0)C)C
INChl=1S/C26H43N0O2/c1-
17(6-11-24(29)27(4)5)21-9-10-
22-20-8-7-18-16-19(28)12-14-
25(18,2)23(20)13-15-
InChl [6]

26(21,22)3/h7,17,19-
23,28H,6,8-16H2,1-
5H3/t17-,19+,20+,21-,22+,23+,
25+,26-/m1/s1

Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor

ydrog p 5 [5]
Count
Rotatable Bond Count 5 [5]
LogP 5.4 [5]

Theoretical Investigation Methodologies
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A thorough theoretical investigation of a drug candidate like Dmhca is crucial for understanding
its structure-activity relationship (SAR), predicting its behavior in biological systems, and
guiding further drug development efforts. The following computational chemistry techniques are
standard in the field.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the
electronic structure of molecules.[7] For Dmhca, DFT calculations would provide valuable
insights into its molecular geometry, electronic properties, and reactivity.

Methodology:

o Geometry Optimization: The 3D structure of Dmhca, initially obtained from its SMILES string,
is optimized to find its lowest energy conformation. This is typically performed using a
functional such as B3LYP with a basis set like 6-31G*.

» Electronic Property Calculation: Once the geometry is optimized, various electronic
properties can be calculated. These include:

o Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps
identify regions prone to electrophilic and nucleophilic attack.

o Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to
determine the molecule's chemical reactivity and kinetic stability. The energy gap between
HOMO and LUMO is an indicator of molecular stability.

o Mulliken Atomic Charges: Calculates the partial charges on each atom, providing insight
into the molecule's polarity and potential for intermolecular interactions.

 Vibrational Frequency Analysis: Calculation of vibrational frequencies confirms that the
optimized structure corresponds to a true energy minimum and allows for the prediction of
the infrared (IR) spectrum.

Expected Outcomes for Dmhca:
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Calculated Property Significance for Dmhca

Provides precise bond lengths, bond angles,
Optimized Geometry and dihedral angles of the most stable

conformation.

Identifies electron-rich (e.g., hydroxyl and amide
MEP M oxygen) and electron-poor regions, crucial for
ap . I . .
understanding potential interactions with the

LXR binding pocket.

Indicates the molecule's stability and reactivity,
HOMO-LUMO Gap which can be correlated with its metabolic
stability.

Helps in understanding the nature of
Atomic Charges intermolecular interactions, such as hydrogen

bonding, with the receptor.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical
movements of atoms and molecules over time.[8][9] For Dmhca, MD simulations would be
invaluable for understanding its conformational flexibility and its binding dynamics with the
LXR.

Methodology:

o System Setup: A simulation system is constructed containing the Dmhca molecule, the LXR
protein (if the structure is known), and a solvent environment (typically water with ions to
mimic physiological conditions).

o Force Field Application: A force field (e.g., AMBER, CHARMM) is applied to describe the
potential energy of the system based on the positions of its constituent atoms.

« Simulation Run: The system is subjected to a series of simulations, including energy
minimization, heating, and equilibration, followed by a production run where data is collected.
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» Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic behavior

of the molecule and its interactions.

Expected Outcomes for Dmhca:

Analysis

Significance for Dmhca

Conformational Analysis

Reveals the accessible conformations of Dmhca
in solution and within the receptor binding

pocket.

Binding Free Energy Calculation

(e.g., using MM/PBSA or MM/GBSA) Provides
an estimate of the binding affinity of Dmhca to
LXR, which can be compared with experimental

data.

Interaction Analysis

Identifies key amino acid residues in the LXR
binding pocket that interact with Dmhca and the
nature of these interactions (e.g., hydrogen

bonds, hydrophobic contacts).

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that

aims to find a statistical relationship between the chemical structure of a series of compounds

and their biological activity.[6][10] For Dmhca and its analogs, QSAR can be used to predict

the activity of new compounds and guide the design of more potent LXR agonists.

Methodology:

» Dataset Collection: A dataset of molecules with known LXR agonist activity is compiled.

o Descriptor Calculation: A large number of molecular descriptors (physicochemical,

topological, electronic, etc.) are calculated for each molecule in the dataset.

+ Model Building: A statistical model (e.g., multiple linear regression, partial least squares,

machine learning algorithms) is built to correlate the descriptors with the biological activity.
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e Model Validation: The predictive power of the model is assessed using internal and external
validation techniques.

Expected Outcomes for Dmhca:

Outcome Significance for Dmhca

A statistically robust model that can predict the
Predictive Model LXR agonist activity of new, unsynthesized

Dmhca analogs.

Identification of the molecular properties that are
Key Descriptors most important for LXR agonism, providing

insights for rational drug design.

Experimental Protocols for Structural Elucidation

The theoretical predictions about Dmhca's structure must be validated through experimental
techniques. The following are standard protocols for the structural elucidation of small organic
molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by observing the magnetic properties of atomic nuclei.[11][12]

Methodology:

o Sample Preparation: A small amount of purified Dmhca (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds).

o Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

o H NMR: Provides information about the number and chemical environment of hydrogen
atoms.

o 13C NMR: Provides information about the carbon skeleton.
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o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings through bonds.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons over two or three bonds.

o NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in
space, which is crucial for determining stereochemistry.

o Spectral Analysis: The acquired spectra are analyzed to assign all proton and carbon signals
and to piece together the molecule's connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
[13][14] It is used to determine the molecular weight of a compound and can provide
information about its structure through fragmentation patterns.

Methodology:

lonization: The Dmhca sample is ionized using a suitable technique, such as Electrospray
lonization (ESI) or Electron Impact (El).

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
ion intensity versus mass-to-charge ratio.

o Fragmentation Analysis (MS/MS): In tandem mass spectrometry, a specific ion is selected,
fragmented, and the fragments are analyzed to provide structural information.

X-Ray Crystallography

X-ray crystallography is a technique used to determine the precise three-dimensional
arrangement of atoms in a crystal.[15][16]
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Methodology:

o Crystallization: Single crystals of Dmhca of suitable quality are grown from a solution. This
can be a challenging and time-consuming step.

» X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a beam of X-
rays. The diffraction pattern is recorded on a detector.

o Data Processing and Structure Solution: The diffraction data is processed to determine the
unit cell dimensions and symmetry. The electron density map is then calculated, and a model
of the molecule is built into the density.

» Structure Refinement: The atomic coordinates and other parameters of the model are refined
to improve the agreement with the experimental data.

Signaling Pathways and Logical Relationships

As an LXR agonist, Dmhca exerts its biological effects by activating the LXR signaling
pathway, which in turn modulates the expression of genes involved in cholesterol metabolism
and inflammation.

LXR Signaling Pathway

The following diagram illustrates the general mechanism of LXR activation and its downstream
effects.
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Caption: LXR signaling pathway activation by Dmhca.

Cholesterol Efflux Pathway

A key downstream effect of LXR activation is the upregulation of genes involved in reverse
cholesterol transport, which facilitates the removal of excess cholesterol from peripheral cells.
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Caption: Dmhca-mediated cholesterol efflux via the LXR-ABCA1/G1 pathway.
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Conclusion

The theoretical and experimental investigation of Dmhca's molecular structure provides a
critical framework for understanding its function as a selective LXR agonist. While further
computational studies are warranted to fully map its conformational landscape and binding
energetics, the methodologies outlined in this guide offer a robust approach for such
investigations. The experimental protocols described are essential for validating theoretical
models and providing definitive structural information. A comprehensive understanding of
Dmhca's molecular architecture, coupled with insights into its engagement with the LXR
signaling pathway, will undoubtedly accelerate its development as a potential therapeutic agent
for a variety of metabolic and inflammatory disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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